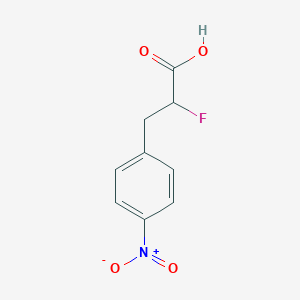
2-Fluoro-3-(4-nitrophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Fluoro-3-(4-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H8FNO4 . It is also known as "Benzeneacetic acid, 3-fluoro-α-methyl-4-nitro-, ethyl ester" .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-(4-nitrophenyl)propanoic acid” can be represented by the InChI code: 1S/C9H8FNO4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5H2,(H,12,13) .Physical And Chemical Properties Analysis
“2-Fluoro-3-(4-nitrophenyl)propanoic acid” is a powder with a molecular weight of 213.17 .Applications De Recherche Scientifique
Chemical Synthesis and Spectroscopy : One study involves the preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4-dinitrobenzene, and its reaction with amines, amino acids, and NH-heteroaromatic compounds. The proton magnetic resonance spectra of some of the resultant derivatives provide insights into the structure and behavior of these compounds (Wilshire, 1967).
Fluorescent Probes and Biomedical Research : Another research highlights the biosynthetic incorporation of a fluorescent amino acid, genetically encoded in Saccharomyces cerevisiae, for studying protein structure, dynamics, localization, and biomolecular interactions both in vitro and in vivo (Summerer et al., 2006).
Synthesis of Chiral Intermediates : A study on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity, where 3-chloro-1-phenyl-1-propanone is used as a chiral intermediate in the synthesis of antidepressant drugs, demonstrates the relevance in pharmaceutical synthesis (Choi et al., 2010).
Photophysical Properties : Research on the effect of solvent polarity on the photophysical properties of chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, explores the absorption and fluorescence characteristics of these compounds in different solvents (Kumari et al., 2017).
Fluorescence-Based Technologies : A study on the oxidative Pictet-Spengler cyclization strategy to create a new class of fluorophores, indolizino[3,2-c]quinolines, which may be suitable for use as prospective fluorescent probes in aqueous systems, illustrates the application in developing new biomedical technologies (Park et al., 2015).
Fluorescent Dyes and Labeling : The selective reduction of a Boranil fluorophore bearing a nitro-phenyl group to its anilino form and subsequent conversion to various fluorescent dye derivatives highlights its application in biochemical labeling and luminescence studies (Frath et al., 2012).
Enantiomeric Separation and Chiral Analysis : A study on the separation of the enantiomers of 2-fluoro-2-phenyl propanoic acid and their use as a chiral derivatizing agent in the preparation of esters and amides demonstrates its importance in stereochemical analysis (Hamman, 1993).
Safety And Hazards
Orientations Futures
The use of fluorinated compounds in medicinal chemistry and materials science is a rapidly growing field . The unique properties of fluorine make it an attractive element for the design of new synthetic molecules with improved performance . Therefore, “2-Fluoro-3-(4-nitrophenyl)propanoic acid” and related compounds may have potential applications in these areas.
Propriétés
IUPAC Name |
2-fluoro-3-(4-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNTXQGEAWBZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(4-nitrophenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

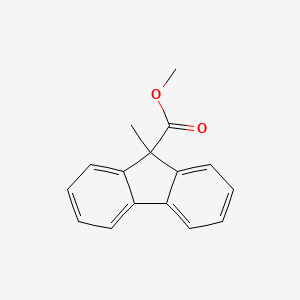
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2731571.png)
![3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane](/img/structure/B2731572.png)
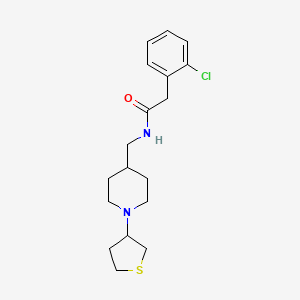
![Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2731576.png)
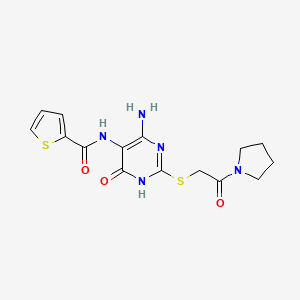
![2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2731582.png)
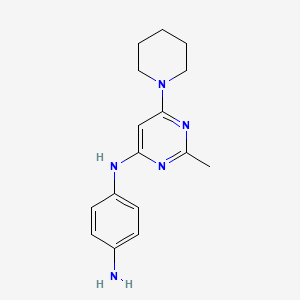
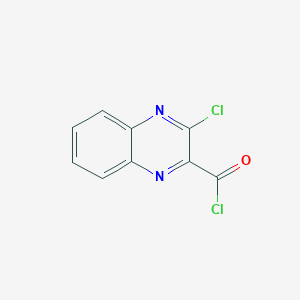
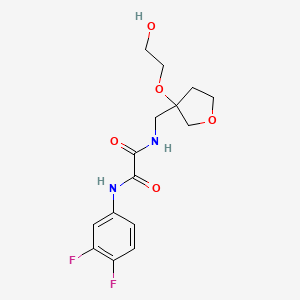
![(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride](/img/structure/B2731588.png)
![2-(4-methylphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2731589.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2731591.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2731592.png)